CS(NC1=C(OC)C=CC=C1)(=O)=O
. This indicates that the molecule consists of a methanesulfonamide group attached to a 2-methoxyphenyl group .
The compound can be synthesized through various chemical reactions, particularly involving the reaction of 2-methoxyaniline with methanesulfonyl chloride in the presence of a base. The synthesis methods are well-documented in chemical literature and patents, indicating its relevance in both academic and industrial contexts .
(2-Methoxyphenyl)methanesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). These compounds are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of (2-Methoxyphenyl)methanesulfonamide typically involves the following steps:
The molecular structure of (2-Methoxyphenyl)methanesulfonamide features a methanesulfonamide group bonded to a phenyl ring substituted with a methoxy group at the ortho position.
(2-Methoxyphenyl)methanesulfonamide can undergo several types of chemical reactions:
The mechanism of action for (2-Methoxyphenyl)methanesulfonamide involves its ability to interact with biological targets such as enzymes or receptors:
(2-Methoxyphenyl)methanesulfonamide has several scientific applications:
This compound exemplifies the versatility and significance of sulfonamides in both synthetic and medicinal chemistry, highlighting its potential for further research and application development.
The methylsulfonyl (MeSO₂) group serves as a critical pharmacophore in cyclooxygenase-2 (COX-2) inhibitors due to its electrostatic complementarity with the enzyme's secondary pocket. Structural optimization of (2-methoxyphenyl)methanesulfonamide derivatives focuses on modifying the para-substituent on the C-3 phenyl ring to balance electronic and steric properties. Research demonstrates that electron-donating groups (e.g., methyl or methoxy) enhance COX-2 selectivity by reducing COX-1 binding affinity. Conversely, halogens (F, Cl, Br) or neutral substituents diminish selectivity due to dual COX-1/COX-2 inhibition [7]. This structure-activity relationship (SAR) is quantified in Table 1:
Table 1: Electronic Effects of C-3 Substituents on COX Inhibition
Para-Substituent | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
---|---|---|---|
H | 42.3 | 13.7 | 3.1 |
F | 28.9 | 1.2 | 24.1 |
Cl | 19.5 | 0.5 | 39.4 |
CH₃ | >100 | 2.1 | >47.6 |
OCH₃ | >100 | 3.8 | >26.3 |
Data derived from methanesulfonamide analogues of rofecoxib scaffolds [7].
Optimal activity occurs when the methanesulfonamide group adopts a specific torsion angle (<30°) relative to the attached phenyl ring, facilitating hydrogen bonding with COX-2 residues (Ser530, Arg513). Molecular docking confirms that 2-methoxy ortho-positioning enhances ring planarity, improving binding pocket occupancy [7].
Bioisosteric substitutions of the methanesulfonamido group (MeSO₂NH-) enable modulation of physicochemical properties while retaining biological activity. Key strategies include:
Table 2 compares bioisosteric effects on binding:Table 2: Impact of Bioisosteres on Pharmacological Profiles
Bioisostere | Bond Length (Å) | pKₐ | Biological Potency vs. Carboxylate |
---|---|---|---|
Tetrazole | C-N: 1.34 | 4.9 | 10-fold increase |
Acylsulfonamide | S-O: 1.45 | 3.8 | 5-8-fold increase |
Methanesulfonamido | S-N: 1.62 | 10.2 | Reduced COX-2 selectivity |
Structural data from angiotensin II and COX-2 inhibitor studies [2] [7].
Notably, methanesulfonamido (MeSO₂NH-) substitution for methylsulfonyl (MeSO₂-) in rofecoxib analogues decreases COX-2 selectivity due to altered hydrogen-bond acceptor capacity and increased basicity [7].
Chalcones serve as versatile intermediates for synthesizing (2-methoxyphenyl)methanesulfonamide hybrids. The Claisen-Schmidt reaction under basic catalysis (50% ethanolic NaOH) condenses 2-methoxyacetophenone derivatives with aryl aldehydes, yielding α,β-unsaturated ketones. Electron-withdrawing groups (EWGs) on benzaldehyde (e.g., –NO₂, –Cl) accelerate reaction rates (24–48 hr, 23°C) by enhancing carbonyl electrophilicity [3].
Table 3: Yield Optimization in Chalcone Synthesis
Benzaldehyde Substituent | Acetophenone | Reaction Time (h) | Yield (%) |
---|---|---|---|
4-NO₂ | 2-methoxy | 24 | 92 |
4-Cl | 2-methoxy | 36 | 85 |
4-OCH₃ | 2-methoxy | 48 | 78 |
3,4-diOCH₃ | 2-methoxy | 48 | 70 |
Conditions: room temperature, stoichiometric NaOH [3].
Crystallographic analysis confirms chalcones adopt an s-trans enone conformation with coplanar aromatic rings, facilitating subsequent Michael additions. The 2-methoxy group enhances solubility in polar aprotic solvents (DMF, DMSO), crucial for downstream functionalization [3].
Hybrid molecules integrating (2-methoxyphenyl)methanesulfonamide with complementary pharmacophores leverage synergistic bioactivities. Two principal methodologies are employed:
Table 4: Hybrid Scaffolds and Biological Targets
Hybrid Framework | Synthetic Method | Target Activity |
---|---|---|
Chalcone-sulfonamide | Claisen-Schmidt + SNAr | COX-2/Tubulin inhibition |
Quinoline-Methanesulfonamide | Aza-Michael/SN2’ cyclization | Antiviral |
Imidazopyridine-sulfonamide | Pd-catalyzed C–H arylation | Carbonic anhydrase IX |
Data compiled from anti-inflammatory and anticancer studies [3] [7].
Hybridization preserves sulfonamide hydrogen-bonding capacity while enhancing membrane permeability via lipophilic enone systems.
Controlled C–H activation of (2-methoxyphenyl)methanesulfonamide derivatives targets C4, C6, or C7 positions on six-membered rings. Two dominant strategies achieve regiocontrol:
Challenges arise with enolizable ketones at C-3 (e.g., acetyl-substituted dihydroquinolines), where elimination competes with aromatization. Base-mediated conditions (K₂CO₃, DMF, 90°C) trigger unexpected 1,3-sulfonyl migrations instead of desired alkenylation (Scheme 1) :
Step 1: Nucleophilic addition of amine at C6 Step 2: Mesyl group elimination forming aziridine intermediate Step 3: Sulfonyl migration to C7 with aromatization
Table 5 contrasts functionalization methods:Table 5: Regioselectivity in C–H Functionalization
Substrate | Catalyst System | Position | Yield (%) | Key Condition |
---|---|---|---|---|
Benzofurazan | Pd(OAc)₂/KOAc | C4 | 83 | Phosphine-free, 120°C |
Dihydroquinoline | Pd/Cu(OAc)₂ | C7 | 76 | PivOH, 150°C |
6,7-Difluoroquinoline | K₂CO₃ (base only) | C6 (via migration) | 95 | Phenethylamine, 90°C |
Data from fused heterocycle studies [4] .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3